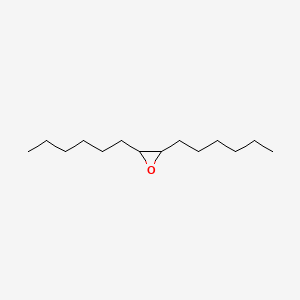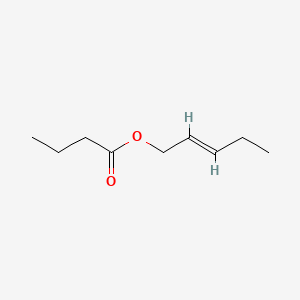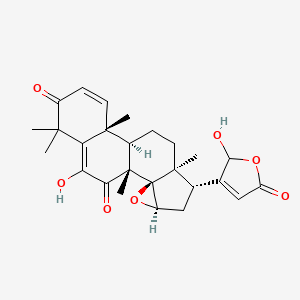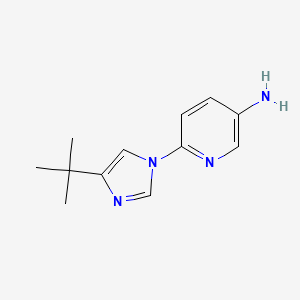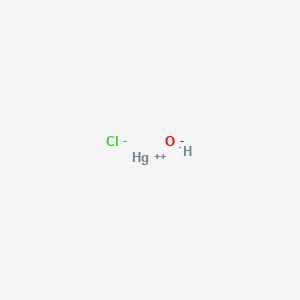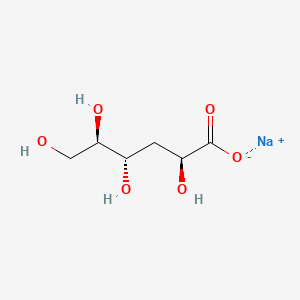![molecular formula C17H21NO3S B12643325 N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide CAS No. 920527-10-2](/img/structure/B12643325.png)
N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide is a chemical compound with a complex structure that includes both hydroxyethyl and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-(propan-2-yl)benzenesulfonyl chloride with 4-(2-hydroxyethyl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and can be carried out in solvents like chloroform or carbon tetrachloride.
Major Products
Oxidation: The major product is 4-(2-carboxyethyl)phenyl-4-(propan-2-yl)benzene-1-sulfonamide.
Reduction: The major product is N-[4-(2-hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-amine.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the sulfonamide group can interact with amino acid residues through ionic or dipole interactions. These interactions can inhibit enzyme activity or block receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-Hydroxyethyl)phenyl]-4-methylbenzenesulfonamide
- N-[4-(2-Hydroxyethyl)phenyl]-4-ethylbenzenesulfonamide
- N-[4-(2-Hydroxyethyl)phenyl]-4-(tert-butyl)benzenesulfonamide
Uniqueness
N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide is unique due to the presence of both hydroxyethyl and sulfonamide groups, which provide a combination of hydrogen bonding and ionic interactions. This makes it particularly effective in binding to specific molecular targets, enhancing its potential as a pharmaceutical agent or research tool.
Properties
CAS No. |
920527-10-2 |
|---|---|
Molecular Formula |
C17H21NO3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[4-(2-hydroxyethyl)phenyl]-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-13(2)15-5-9-17(10-6-15)22(20,21)18-16-7-3-14(4-8-16)11-12-19/h3-10,13,18-19H,11-12H2,1-2H3 |
InChI Key |
COOREENPYAQBEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



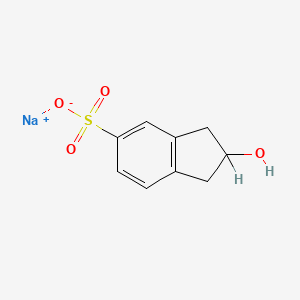
![1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12643263.png)

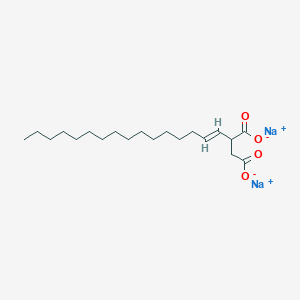
![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)
